![molecular formula C23H19N3O2 B2768822 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide CAS No. 681158-98-5](/img/structure/B2768822.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide” is a compound that is related to a class of molecules known as dihydrobenzo[cd]indole-6-sulfonamides . These molecules have been studied for their potential as TNF-α inhibitors , which are used in the treatment of inflammatory disorders .
Synthesis Analysis
The synthesis of related compounds involves the optimization of a previously reported TNF-α inhibitor, EJMC-1 . The optimization process involved a shape screen and rational design . A commercial compound library was screened for EJMC-1 analogs based on shape similarity . The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indol-6-sulfonamide (S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Activities
Research has shown that compounds structurally related to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For example, Desai et al. (2013) synthesized a series of compounds that were screened for in vitro antibacterial activity against various bacteria and also tested for their inhibitory action against strains of fungi. The study suggests potential therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, Joshi, et al., 2013).
Catalytic Applications and Reaction Mechanisms
Wagh and Yadav (2020) presented the cascade engineered synthesis of butamben, a local anesthetic, using a multifunctional heterogeneous catalyst for direct synthesis by hydrogenation and esterification. This study highlights the novel application of such compounds in facilitating and improving synthetic pathways for pharmaceutical drugs, showcasing the compound's role in reaction engineering and its potential applications in other areas (Wagh & Yadav, 2020).
Synthesis and Biological Screening
The synthesis and biological screening of compounds with structural similarities to this compound have been a focus of research aiming at discovering new therapeutic agents. Rapolu et al. (2013) described the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation for anti-inflammatory and anti-proliferative activities, indicating a potential for cancer treatment and inflammation management (Rapolu, Alla, Bommena, et al., 2013).
Chemical Synthesis and Drug Development
The compound's relevance extends to the field of drug development, as seen in the work of Kancherla et al. (2018), who identified novel impurities in Repaglinide, an anti-diabetic drug. This study underscores the importance of such compounds in understanding and improving the purity and efficacy of pharmaceuticals (Kancherla, Keesari, Alegete, et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide” and related compounds involve further optimization for activity and properties . The study provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(21(17)20)23(26)28)25-22(27)16-9-7-15(14-24)8-10-16/h4-12H,2-3,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHSJBBQQDURJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C#N)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

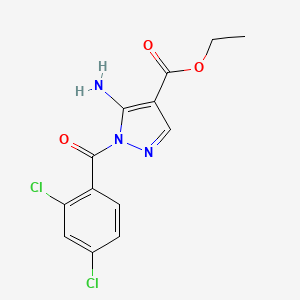
![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
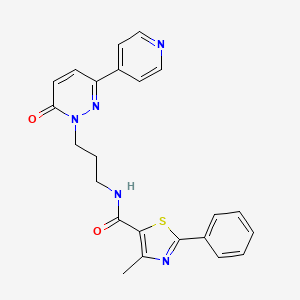
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
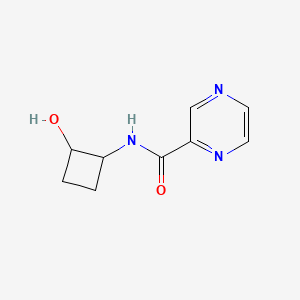
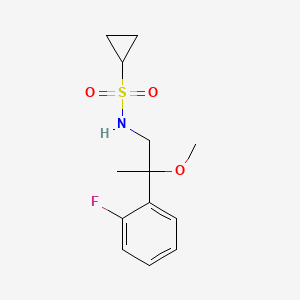
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
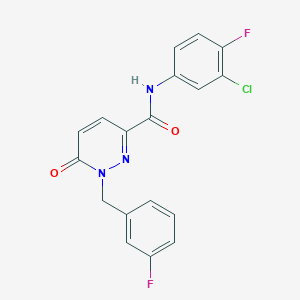
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)